molecular formula C15H27NO B14569686 2-[(Dimethylamino)methylidene]cyclododecan-1-one CAS No. 61223-74-3

2-[(Dimethylamino)methylidene]cyclododecan-1-one

Cat. No.: B14569686
CAS No.: 61223-74-3
M. Wt: 237.38 g/mol
InChI Key: KWKKCTUENHWWNH-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylidene]cyclododecan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a dimethylamino group attached to a cyclododecanone ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]cyclododecan-1-one typically involves the reaction of cyclododecanone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]cyclododecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclododecanone oxides, while reduction may produce cyclododecanol derivatives.

Scientific Research Applications

2-[(Dimethylamino)methylidene]cyclododecan-1-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It may be used in biochemical studies to investigate its interactions with biological molecules.

    Medicine: Research into its potential therapeutic properties and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]cyclododecan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(Dimethylamino)methylidene]indan-1-one: A similar compound with an indanone ring structure.

    2-[(Dimethylamino)methylidene]cyclohexanone: A related compound with a cyclohexanone ring.

Uniqueness

2-[(Dimethylamino)methylidene]cyclododecan-1-one is unique due to its larger ring structure (cyclododecanone) compared to similar compounds

Properties

CAS No.

61223-74-3

Molecular Formula

C15H27NO

Molecular Weight

237.38 g/mol

IUPAC Name

2-(dimethylaminomethylidene)cyclododecan-1-one

InChI

InChI=1S/C15H27NO/c1-16(2)13-14-11-9-7-5-3-4-6-8-10-12-15(14)17/h13H,3-12H2,1-2H3

InChI Key

KWKKCTUENHWWNH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1CCCCCCCCCCC1=O

Origin of Product

United States

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